2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide
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Overview
Description
2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide is a chemical compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by the presence of two fluorine atoms on the benzamide ring and a pyrazinylmethyl group attached to the nitrogen atom of the benzamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzamide.
Condensation Reaction: The 2,6-difluorobenzamide undergoes a condensation reaction with pyrazine-2-carboxaldehyde in the presence of a suitable base, such as potassium carbonate, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazinylmethyl group.
Condensation Reactions: The benzamide group can participate in condensation reactions with aldehydes and ketones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in biological assays to investigate its effects on cellular processes and pathways.
Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate cellular signaling pathways. The presence of fluorine atoms enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2,6-difluoro-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)benzamide
- 2,6-difluoro-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide
Uniqueness
2,6-difluoro-N-[(pyrazin-2-yl)methyl]benzamide is unique due to the specific arrangement of fluorine atoms and the pyrazinylmethyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H9F2N3O |
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Molecular Weight |
249.22 g/mol |
IUPAC Name |
2,6-difluoro-N-(pyrazin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C12H9F2N3O/c13-9-2-1-3-10(14)11(9)12(18)17-7-8-6-15-4-5-16-8/h1-6H,7H2,(H,17,18) |
InChI Key |
XIAPVZKHTYQOGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NC=CN=C2)F |
Origin of Product |
United States |
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